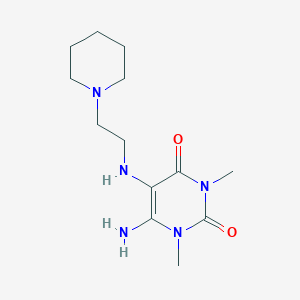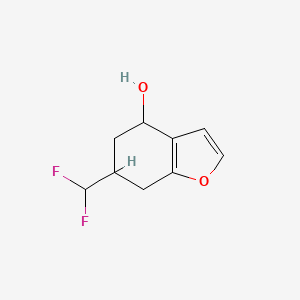
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a tetrahydrobenzofuran ring, which imparts unique chemical and physical properties. The presence of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethyl radicals generated from difluoromethylborates . The reaction conditions often involve the use of oxidizing agents such as silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) to generate the difluoromethyl radical, which then reacts with the benzofuran ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-one, while reduction of the difluoromethyl group can produce 6-(Methyl)-4,5,6,7-tetrahydrobenzofuran-4-ol.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol exerts its effects involves the interaction of the difluoromethyl group with biological targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to changes in the activity of these biological molecules, affecting various pathways and processes within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another compound with a difluoromethyl group, known for its potential in drug discovery.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
What sets 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol apart is its specific structure, which combines the properties of the difluoromethyl group with the unique characteristics of the tetrahydrobenzofuran ring. This combination results in a compound with distinct chemical reactivity and biological activity, making it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C9H10F2O2 |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
6-(difluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)5-3-7(12)6-1-2-13-8(6)4-5/h1-2,5,7,9,12H,3-4H2 |
InChI-Schlüssel |
LWPSSSIMXFYBOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C(C1O)C=CO2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


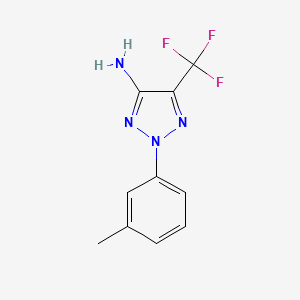
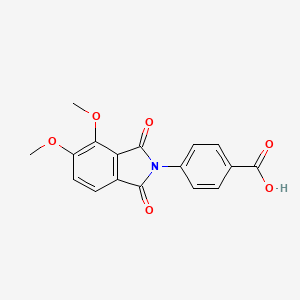
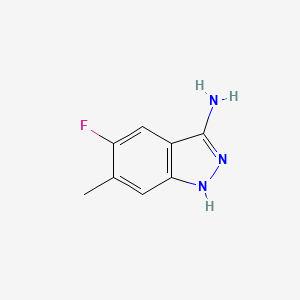
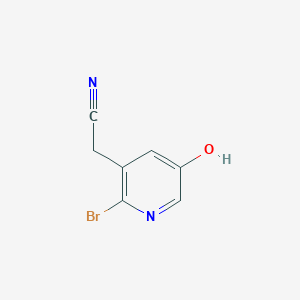
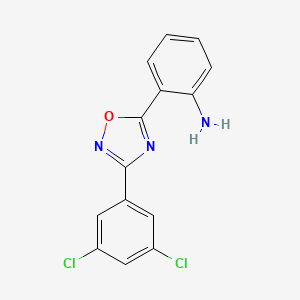
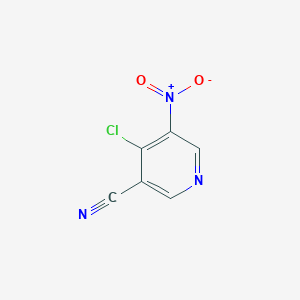
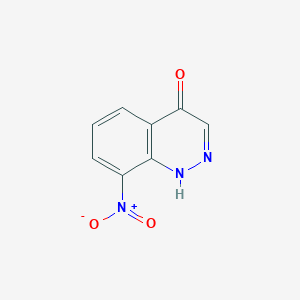

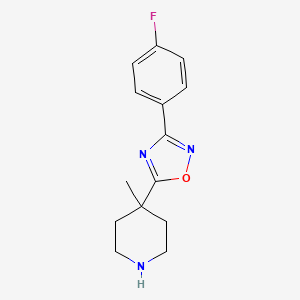
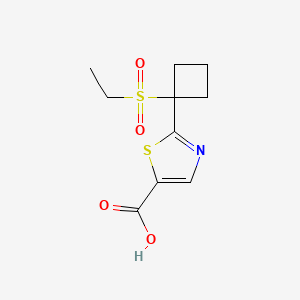
![[1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
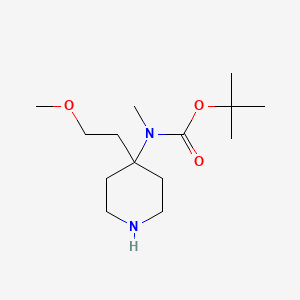
![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
